Elismetrep
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1400699-64-0 |
|---|---|
Molecular Formula |
C27H21F3N2O5S |
Molecular Weight |
542.5 g/mol |
IUPAC Name |
4-[(4-cyclopropylisoquinolin-3-yl)-[[4-(trifluoromethoxy)phenyl]methyl]sulfamoyl]benzoic acid |
InChI |
InChI=1S/C27H21F3N2O5S/c28-27(29,30)37-21-11-5-17(6-12-21)16-32(38(35,36)22-13-9-19(10-14-22)26(33)34)25-24(18-7-8-18)23-4-2-1-3-20(23)15-31-25/h1-6,9-15,18H,7-8,16H2,(H,33,34) |
InChI Key |
CWEFDWIKLABKBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(N=CC3=CC=CC=C32)N(CC4=CC=C(C=C4)OC(F)(F)F)S(=O)(=O)C5=CC=C(C=C5)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Elismetrep; |
Origin of Product |
United States |
Molecular Pharmacology and Mechanism of Action of Elismetrep
Elismetrep as a Selective TRPM8 Antagonist
The pharmacological profile of this compound is defined by its high affinity and selectivity for the TRPM8 channel, which distinguishes it as a precise tool for modulating the cold-sensing pathway.
The efficacy of this compound as a TRPM8 antagonist has been quantified in cellular assays. In studies using human embryonic kidney 293 (HEK293) cells that were engineered to stably express the human TRPM8 channel, this compound demonstrated potent inhibition of channel activity. Its potency was measured by its ability to block the intracellular calcium influx triggered by the TRPM8 agonist, menthol (B31143). guidetopharmacology.org
The resulting data indicated a pIC50 value of 9.1 for this compound. guidetopharmacology.org The pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50), meaning this compound has an IC50 in the sub-nanomolar range, highlighting its high potency in blocking TRPM8 function. guidetopharmacology.org
Table 1: Antagonistic Efficacy of this compound at human TRPM8
| Parameter | Value | Assay Conditions | Cell Line |
|---|---|---|---|
| pIC50 | 9.1 | Inhibition of menthol-induced intracellular calcium mobilization | HEK293 cells expressing hTRPM8 |
| IC50 | ~0.79 nM | Calculated from pIC50 | HEK293 cells expressing hTRPM8 |
Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY. guidetopharmacology.org
This compound is characterized as a selective TRPM8 antagonist. medchemexpress.com In the development of such targeted molecules, assessing selectivity is a critical step to minimize off-target effects. This typically involves screening the compound against a panel of other related ion channels, such as other members of the TRP family (e.g., TRPV1, TRPA1), as well as unrelated ion channels. While this compound is reported to be selective, detailed data from comprehensive selectivity panels are not widely available in the public domain. The focus of available literature is on its primary action at TRPM8. medchemexpress.comspringer.compatsnap.com
Characterization of Antagonistic Efficacy on TRPM8
Identification and Characterization of this compound-TRPM8 Interaction Sites
The precise molecular interactions that govern the binding of this compound to the TRPM8 channel are crucial for understanding its antagonist activity. These details are typically elucidated through a combination of computational modeling and empirical biochemical methods.
While computational docking and molecular dynamics simulations are standard methods used to predict and analyze the binding of ligands to protein targets like ion channels nih.govnih.gov, specific studies detailing these simulations for this compound's interaction with the TRPM8 channel are not publicly available in the reviewed scientific literature. Such studies for other TRPM8 modulators have been instrumental in identifying key binding cavities, often located within the voltage-sensor like domain (S1-S4 helices) of the channel. nih.govunime.itresearchgate.net However, without specific research on this compound, its exact binding pose and the dynamics of its interaction remain uncharacterized in the public domain.
Site-directed mutagenesis is a definitive technique to confirm the functional importance of specific amino acid residues in a ligand-protein interaction. nih.govresearchgate.netneb.com This method involves mutating specific residues within the protein and observing the effect on the ligand's binding or function. For the TRPM8 channel, mutagenesis studies have been critical in identifying residues essential for the action of agonists like menthol and other antagonists. researchgate.netresearchgate.net However, published research specifically applying site-directed mutagenesis to identify the key TRPM8 residues for this compound binding is not available in the reviewed sources.
Computational Docking and Molecular Dynamics Simulations
Downstream Cellular and Molecular Pathways Modulated by this compound
As a TRPM8 antagonist, this compound's mechanism of action is centered on inhibiting the channel's function, which in turn modulates downstream signaling pathways, particularly in sensory neurons. medchemexpress.comnih.gov
The TRPM8 channel plays a significant role in neuronal signaling. Its activation by stimuli such as cold temperatures leads to an influx of cations, including Na+ and Ca2+, which causes membrane depolarization and the generation of action potentials in primary afferent sensory neurons. This process is fundamental to the sensation of cold.
TRPM8 channels are densely expressed on a subset of peripheral sensory nerve fibers (type C- and A-delta fibers) that are responsible for transducing thermal and pain sensations. The activity of these nerves is directly linked to TRPM8 function. As a TRPM8 inhibitor, this compound is being investigated for its potential to decrease the amplification of neuropathic pain. nih.govresearchgate.net By blocking the TRPM8 channel, this compound is hypothesized to reduce the aberrant activity in these peripheral sensory nerves that contributes to pain states like painful diabetic peripheral neuropathy. nih.govaanem.orgnih.govmdpi.com
The depolarization of a neuron's presynaptic terminal, triggered by ion channel activity, is a critical step for the release of neurotransmitters into the synapse. Since TRPM8 activation leads to cation influx and neuronal depolarization, it can influence neurotransmitter release from sensory neurons.
As a TRPM8 antagonist, this compound would be expected to inhibit this cascade. By preventing the initial depolarization, this compound could indirectly lead to a reduction in the release of excitatory neurotransmitters from the central terminals of TRPM8-expressing sensory neurons. For instance, some treatments for neuropathic pain function by blocking the calcium-mediated release of various neurotransmitters. nih.gov While plausible, specific studies detailing this compound's direct effects on the release of specific neurotransmitters or on the expression levels of their receptors have not been identified in the reviewed literature.
Preclinical Research of Elismetrep in Disease Models
In Vitro Preclinical Characterization of Elismetrep
In vitro studies are the first step in characterizing the pharmacological profile of a compound, providing essential data on its mechanism of action at the molecular and cellular level.
TRPM8 Receptor Binding Assays (e.g., Radioligand Binding)
Binding assays are used to determine the affinity of a ligand (like this compound) for its receptor (TRPM8). While specific radioligand binding assay data for this compound is not detailed in the available literature, its classification as a TRPM8 antagonist is well-established. medchemexpress.commedchemexpress.com These assays typically involve a radiolabeled compound that is known to bind to the receptor. A non-labeled competing compound, such as this compound, is then introduced at various concentrations to measure its ability to displace the radioligand. This displacement is used to calculate the binding affinity (Ki) or the concentration at which 50% of the binding is inhibited (IC50). The functional antagonism of this compound has been quantified through cellular assays that measure the downstream effects of receptor activation. guidetopharmacology.org
Calcium Imaging and Electrophysiological Recordings in TRPM8-Expressing Cells
TRPM8 is a non-selective cation channel, and its activation leads to an influx of ions, including calcium (Ca²+). scbt.commybiosource.com This change in intracellular calcium concentration is a reliable indicator of channel activity.
Studies have utilized human embryonic kidney 293 (HEK293) cells engineered to stably express the human TRPM8 channel (hTRPM8) to assess the potency of this compound. guidetopharmacology.org In these cellular systems, the TRPM8 channel is activated by an agonist like menthol (B31143), which triggers a measurable increase in intracellular calcium. This compound's ability to inhibit this response is then quantified. Research demonstrates that this compound is a potent antagonist of the hTRPM8 receptor, as shown by its ability to inhibit menthol-induced intracellular calcium mobilization. guidetopharmacology.org The pIC50, which is the negative logarithm of the IC50 value, was determined to be 9.1. guidetopharmacology.org
Electrophysiological techniques, such as patch-clamp recordings, provide a direct measure of ion channel activity by recording the electrical currents flowing through the channel. mdpi.com These experiments on TRPM8-expressing cells can confirm the inhibitory effects of antagonists on channel gating and ion flow in response to stimuli like cold or menthol. nih.govmdpi.com While specific patch-clamp data for this compound is not publicly detailed, this method is a standard for validating the antagonist activity of compounds identified in calcium influx assays. mdpi.com
| Compound | Assay Type | Cell Line | Target | Parameter | Value | Reference |
|---|---|---|---|---|---|---|
| This compound | Inhibition of menthol-induced intracellular calcium mobilization | HEK293 | Human TRPM8 | pIC50 | 9.1 | guidetopharmacology.org |
Functional Assays in Primary Sensory Neurons and Organ Cultures
To understand the effects of a compound in a more physiologically relevant context, studies move from engineered cell lines to primary cells and tissues. TRPM8 is known to be expressed in dorsal root ganglion (DRG) sensory neurons, which are responsible for transmitting sensory information, including temperature and pain, from the periphery to the central nervous system. Functional assays in cultured DRG neurons allow researchers to study how an antagonist like this compound modulates the responses of these native cold-sensing neurons to stimuli. researchgate.net
Organ culture provides an even more complex model, maintaining the three-dimensional structure and cellular interactions of a tissue ex vivo. Human skin organ culture, for instance, has been used as a model to study the effects of TRPM8 modulators. google.comgoogleapis.com In one such model, the TRPM8 agonist menthol was shown to increase markers of melanogenesis. google.comgoogleapis.com This system could theoretically be used to test the ability of an antagonist like this compound to block such effects, providing insights into the channel's function in intact human tissue.
Inhibition of TRPM8-Mediated Cold and Menthol Responses in Cellular Systems
The primary function of the TRPM8 channel is to detect and respond to cold temperatures (below ~26°C) and cooling compounds. genecards.orgdrugbank.com A key characteristic of a TRPM8 antagonist is its ability to block these responses. As demonstrated in calcium mobilization assays, this compound effectively inhibits the channel's response to the chemical agonist menthol. guidetopharmacology.org
Given that both cold and menthol activate the channel through related mechanisms, a potent menthol antagonist is also expected to inhibit cold-induced activation. nih.gov Studies on other novel TRPM8 antagonists confirm that they can inhibit neuronal responses to both innocuous and noxious cooling. nih.gov Therefore, this compound's mechanism as a TRPM8 antagonist indicates it functions by blocking the ion channel, thereby preventing the cellular depolarization initiated by either cold or chemical agonists. scbt.com
In Vivo Preclinical Studies of this compound in Animal Models
Following in vitro characterization, preclinical research progresses to in vivo animal models to evaluate a compound's effects within a whole, living organism. These models are crucial for understanding the therapeutic potential for complex conditions like pain. nih.govnih.gov
Evaluation in Animal Models of Pain
The role of TRPM8 in pain signaling is complex; it is implicated in both the sensation of noxious cold and in cold-induced analgesia. nih.gov In chronic pain states, such as neuropathic pain, TRPM8 can contribute to cold allodynia (pain from a normally non-painful cold stimulus) and hyperalgesia (exaggerated pain from a cold stimulus). nih.gov This makes TRPM8 an attractive target for treating certain types of pain. medchemexpress.com
This compound has been investigated for its potential to treat pain, specifically painful diabetic peripheral neuropathy (DPN). nih.gov This condition often involves heightened and abnormal pain sensations. nih.gov Preclinical animal models are essential for studying such conditions. Common models include those for neuropathic pain (e.g., created by nerve ligation or chemotherapy-induced neuropathy), inflammatory pain, and cancer-related pain. nih.govconductscience.com Studies using TRPM8 knockout mice or other TRPM8 antagonists have demonstrated that blocking this channel can alleviate cold hypersensitivity in animal models of neuropathic pain. nih.gov The evaluation of this compound in a clinical study for DPN suggests that it was likely assessed in relevant preclinical animal models of neuropathic pain, where it would be expected to reduce pain-related behaviors associated with TRPM8 hyperactivity. nih.gov
| Pain Model Type | Specific Model Example | Rationale for TRPM8 Antagonism | Reference |
|---|---|---|---|
| Neuropathic Pain | Spinal Nerve Ligation | Reduces cold allodynia and hyperalgesia by blocking aberrant TRPM8 signaling in injured nerves. | nih.gov |
| Neuropathic Pain | Chemotherapy-Induced Neuropathy (e.g., Oxaliplatin) | Alleviates the severe cold hypersensitivity that is a common side effect of certain chemotherapeutic agents. | nih.gov |
| Neuropathic Pain | Painful Diabetic Neuropathy (DPN) | Inhibits the amplification of neuropathic pain signals associated with nerve damage from diabetes. | nih.gov |
Investigation in Animal Models of Vasomotor Symptoms
Models of Thermoregulatory Dysfunction
Pharmacodynamic Profiling of this compound in Preclinical Species
The pharmacodynamic (PD) profiling of a novel compound like this compound in preclinical species is a critical step to establish proof-of-concept and to understand the relationship between drug exposure and therapeutic effect. For a TRPM8 antagonist, this involves demonstrating that the drug engages its target, the TRPM8 ion channel, and that this engagement leads to measurable physiological changes relevant to the conditions it is intended to treat, such as neuropathic pain or vasomotor symptoms. medchemexpress.comnih.gov
Target engagement biomarkers are crucial in drug development to confirm that a compound is interacting with its intended molecular target in living organisms. pelagobio.com For this compound, these biomarkers would provide evidence of TRPM8 channel modulation in relevant tissues, such as dorsal root ganglion (DRG) neurons where TRPM8 is highly expressed. nih.gov
While specific preclinical data for this compound is not publicly available, research on other TRPM8 modulators and general pharmacodynamic principles suggest several potential approaches that may have been used. These can include ex vivo assays on tissues from treated animals or in vivo imaging techniques.
Receptor Occupancy Assays: A primary method to confirm target engagement is through receptor occupancy (RO) assays. These studies would quantify the percentage of TRPM8 channels bound by this compound in specific tissues (e.g., trigeminal ganglia, DRG) at various concentrations and time points after administration. This is often achieved using a radiolabeled version of the drug or a competing radioligand.
Downstream Signaling Modulation: Inhibition of the TRPM8 channel by this compound would be expected to block the influx of cations (like Ca2+) that occurs upon channel activation by cold temperatures or chemical agonists like menthol. Therefore, a key biomarker would be the reduction of agonist-induced calcium influx in sensory neurons isolated from preclinical models treated with this compound.
Gene Expression Changes: Chronic administration of a TRPM8 antagonist could potentially lead to compensatory changes in the expression of the TRPM8 gene or other related pain-pathway genes in neuronal tissues. Measurement of mRNA or protein levels for these genes could serve as a secondary biomarker of target engagement and pathway modulation.
Table 1: Potential Target Engagement Biomarkers for this compound in Preclinical Models
| Biomarker Category | Specific Measurement | Tissue/Sample | Purpose |
|---|---|---|---|
| Direct Target Binding | Receptor Occupancy | Dorsal Root Ganglion, Trigeminal Ganglion | To quantify the percentage of TRPM8 channels bound by this compound. |
| Functional Target Modulation | Inhibition of Menthol- or Icilin-induced Calcium Influx | Cultured Sensory Neurons | To confirm functional blockade of the TRPM8 ion channel. |
| Pathway Modulation | Change in Expression of Pain-Related Genes (e.g., c-Fos) | Spinal Cord, Brainstem | To measure the downstream effects of TRPM8 inhibition on neuronal activity. |
Note: This table is illustrative and based on standard preclinical pharmacodynamic approaches for ion channel modulators, as specific data for this compound is not publicly available.
A key goal of preclinical PD studies is to establish a clear link between the extent of target inhibition and a clinically relevant functional outcome. For this compound, this would involve using animal models of neuropathic pain or menopausal vasomotor symptoms.
Neuropathic Pain Models: In models of neuropathic pain, such as those induced by chemotherapy (e.g., oxaliplatin) or nerve injury, a common symptom is hypersensitivity to cold (cold allodynia). nih.gov The effectiveness of this compound would be assessed by its ability to reduce this cold-induced pain behavior. Studies would aim to correlate the degree of TRPM8 receptor occupancy with the magnitude of reduction in pain scores, establishing an exposure-response relationship. For instance, research on other TRPM8 antagonists has shown a dose-dependent reversal of paw withdrawal thresholds in response to a cold stimulus in rodent models of neuropathy. mdpi.com
Vasomotor Symptom Models: Preclinical evaluation for vasomotor symptoms often utilizes ovariectomized female rodents, which exhibit temperature dysregulation analogous to hot flashes. The functional outcome measured is typically a change in tail skin temperature, which is monitored telemetrically. A successful TRPM8 antagonist like this compound would be expected to prevent or reduce the episodic increases in tail skin temperature in this model.
Table 2: Illustrative Correlation of TRPM8 Inhibition with Functional Outcomes
| Preclinical Model | Functional Outcome Measured | Potential this compound Effect | Correlation Goal |
|---|---|---|---|
| Oxaliplatin-Induced Neuropathy (Rat) | Paw withdrawal frequency/latency to cold stimulus | Reduction in withdrawal frequency / Increase in latency | Link receptor occupancy level in DRG neurons to the degree of analgesia. |
| Chronic Constriction Injury (Mouse) | Mechanical allodynia (von Frey filaments) | Increase in paw withdrawal threshold | Determine if TRPM8 inhibition affects mechanical hypersensitivity. |
Note: This table represents hypothetical correlations for illustrative purposes. Specific preclinical findings for this compound have not been publicly disclosed.
The successful establishment of these correlations in preclinical species is fundamental for predicting a therapeutic dose and concentration range for human clinical trials. larvol.comdrugbank.com
Structure Activity Relationship Sar and Medicinal Chemistry Insights of Elismetrep
Chemical Synthesis and Analog Design Strategies
The creation of a complex molecule like Elismetrep involves sophisticated synthetic chemistry and a rational approach to analog design to optimize its pharmacological properties.
The precise, industrial-scale synthetic route for this compound is proprietary. However, based on its chemical structure, a plausible multi-step synthesis can be devised utilizing established organic chemistry methodologies. The molecule consists of three main fragments: a 4-cyclopropylisoquinoline (B3352530) core, a 4-(trifluoromethoxy)benzyl group, and a 4-sulfamoylbenzoic acid moiety.
A potential synthetic approach would involve the initial, separate synthesis of these key intermediates. The 4-cyclopropylisoquinoline fragment can be synthesized through methods developed for similar substituted isoquinolines. amazonaws.com The core reaction sequence would likely involve building the isoquinoline (B145761) ring system first, followed by the introduction of the cyclopropyl (B3062369) group at the C4 position, possibly via a transition-metal-catalyzed cross-coupling reaction.
The central sulfonamide linkage is a critical feature. This is typically formed by reacting the amino group of the synthesized 4-cyclopropylisoquinoline with a sulfonyl chloride, specifically 4-(chlorosulfonyl)benzoic acid or a protected version thereof. The final step would likely be an N-alkylation of the sulfonamide nitrogen with 4-(trifluoromethoxy)benzyl bromide or a similar electrophile to yield the final this compound molecule. The complexity of such a synthesis contributes to the high cost and long lead times (2-4 months) often associated with custom synthesis of such intricate molecules. medkoo.com
While specific details on the design of this compound analogs are not extensively published, the principles of rational drug design for TRPM8 antagonists provide a clear framework for how such efforts would proceed. dntb.gov.ua The goal is to systematically modify the structure to enhance potency, selectivity against other TRP channels (like TRPV1 and TRPA1), and improve pharmacokinetic properties (absorption, distribution, metabolism, and excretion). acs.org
The rational design process for this compound analogs would focus on its three key structural components:
The Isoquinoline Scaffold: Modifications would explore substituting different positions on the isoquinoline and its fused benzene (B151609) ring to probe for additional beneficial interactions within the TRPM8 binding pocket. Replacing the isoquinoline with other bicyclic heteroaromatic systems could also be investigated to improve properties like solubility or metabolic stability. nih.gov
The Benzyl (B1604629) Group: The 4-(trifluoromethoxy)phenyl moiety is a critical hydrophobic component. Analogs would likely explore moving the trifluoromethoxy group to other positions (ortho, meta) or replacing it with other lipophilic, electron-withdrawing groups to fine-tune electronic and steric effects. researchgate.net
The Benzoic Acid/Sulfonamide Linker: The benzoic acid group and the sulfonamide linker are crucial for anchoring the molecule to the receptor. Analogs might replace the benzoic acid with other acidic bioisosteres (e.g., tetrazoles) or modify the substitution pattern on the phenyl ring to alter pKa and binding geometry. nih.gov The sulfonamide linker itself is a robust feature, but alternatives like amides or ureas could be explored, as seen in other classes of TRPM8 antagonists. acs.org
This systematic approach allows medicinal chemists to build a comprehensive structure-activity relationship profile to identify candidates with the optimal balance of properties for clinical development.
Key Synthetic Routes and Methodologies for this compound
This compound's Core Chemical Scaffold and Functional Groups
This compound's potency and selectivity as a TRPM8 antagonist are derived from the specific arrangement and interplay of its constituent chemical moieties. springer.com The molecule's IUPAC name, 4-[(4-cyclopropylisoquinolin-3-yl){[4-(trifluoromethoxy)phenyl]methyl}sulfamoyl]benzoic acid, highlights these key functional groups. medkoo.com
Isoquinoline: This bicyclic aromatic system serves as a rigid scaffold that correctly orients the other functional groups for optimal interaction with the TRPM8 channel. In related antagonists, such heterocyclic systems are known to engage in hydrophobic and π-stacking interactions within the receptor's binding site. acs.orgresearchgate.net The nitrogen atom within the ring can also serve as a hydrogen bond acceptor.
Cyclopropane (B1198618): The cyclopropyl group attached to the isoquinoline ring introduces conformational rigidity. This restricts the rotation of the substituent, locking it into a preferred conformation for binding, which can increase potency. Furthermore, cyclopropyl groups are often used in medicinal chemistry to block sites of metabolism, potentially improving the molecule's metabolic stability and half-life.
Sulfonamide: The sulfonamide linker is a key functional group in many TRPM8 antagonists. nih.govmdpi.com It acts as a rigid hydrogen bond acceptor and plays a crucial role in the molecule's three-dimensional structure, positioning the isoquinoline and benzyl moieties relative to the benzoic acid ring.
Benzoic Acid: The terminal benzoic acid group, with its acidic proton, is likely a primary point of interaction with basic amino acid residues (like arginine or lysine) in the TRPM8 binding pocket, forming a strong salt bridge or hydrogen bond. Studies on similar TRPM8 antagonists have shown that this acidic moiety is critical for potency. nih.gov
The trifluoromethoxy (-OCF3) group is not merely a simple substituent; it is a specialized functional group frequently employed in modern drug design to enhance a molecule's properties. hovione.com Its inclusion in this compound is strategic and confers several advantages:
Lipophilicity: The -OCF3 group is one of the most lipophilic substituents, significantly increasing the hydrophobicity of the benzyl portion of the molecule (Hansch parameter π(OCF3) = +1.04). mdpi.com This enhanced lipophilicity can lead to stronger hydrophobic interactions with the TRPM8 channel, contributing to high binding affinity.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. rsc.org This increases the molecule's stability in the body, leading to a better pharmacokinetic profile.
Electron-Withdrawing Nature: The -OCF3 group is strongly electron-withdrawing, which can influence the electronic properties of the aromatic ring and modulate the pKa of other functional groups in the molecule. mdpi.com
Conformational Effects: The group's unique steric profile can influence the conformation of the molecule, helping to lock it into the bioactive shape required for binding to the TRPM8 receptor. mdpi.com
Analysis of Benzamide, Cyclopropane, Isoquinoline, and Sulfonamide Moieties
This compound's SAR for TRPM8 Potency and Selectivity
The structure-activity relationship (SAR) explains how changes to a molecule's structure affect its biological activity. For this compound, the focus is on maximizing potency (the concentration required to inhibit the channel) and selectivity (its ability to inhibit TRPM8 over other related channels).
This compound is a highly potent antagonist of the human TRPM8 channel, with a reported pIC50 value of 9.1. springer.com This corresponds to an IC50 (half-maximal inhibitory concentration) of approximately 0.8 nM, indicating that a very low concentration of the drug is needed to achieve 50% inhibition of the channel's activity.
While a detailed SAR study for this compound's direct analogs is not publicly available, data from closely related series of TRPM8 antagonists developed by Pfizer, which also feature a terminal benzoic acid, provide valuable insights into the SAR principles for this class of compounds. nih.gov The following table illustrates how modifications to a similar scaffold affect TRPM8 potency.
Table 1: Illustrative SAR Data for a Series of Benzoic Acid-Based TRPM8 Antagonists This table is based on data for a related series of compounds and is intended to illustrate general SAR principles.
| Compound (Modification from a base scaffold) | TRPM8 IC50 (nM) | Lipophilic Efficiency (LipE) |
| Reference Compound | 13 | 5.3 |
| Ortho-fluoro on benzoic acid | 130 | 4.0 |
| Ortho-methyl on benzoic acid | 100 | 4.3 |
| Acid replaced with tetrazole | 250 | 3.5 |
| Homologation (CH2-COOH) | 260 | 3.7 |
Data sourced from a study on related TRPM8 antagonists. nih.gov
This illustrative data demonstrates key SAR trends that are likely applicable to this compound:
Positional Importance: Even subtle changes, such as moving a substituent on the benzoic acid ring (e.g., adding an ortho-fluoro or ortho-methyl group), can lead to a significant loss of potency, highlighting the precise fit required for optimal binding. nih.gov
Acidic Moiety is Crucial: Replacing the carboxylic acid with other acidic groups like a tetrazole or extending it with a methylene (B1212753) spacer (homologation) results in weaker inhibitors, confirming the critical role of the benzoic acid group in receptor interaction. nih.gov
These principles underscore the meticulous optimization process required to develop a highly potent and selective antagonist like this compound.
Systematic Modification of Substituents and Their Impact on Activity
The process of lead optimization in drug discovery involves systematically altering different parts of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. outsourcedpharma.com For a molecule like this compound, this would involve modifying its core scaffolds—the isoquinoline, the phenyl ring of the benzoic acid, and the sulfonamide moiety—to map the chemical space required for optimal antagonism of the TRPM8 channel.
Research into various TRPM8 antagonists has shown that specific structural features are critical for activity. For instance, the presence of aromatic rings is common, as they can engage in π-π stacking or hydrophobic interactions within the receptor's binding pocket. nih.gov The sulfonamide and carboxylic acid groups are key hydrogen bond donors and acceptors, likely forming critical anchor points with amino acid residues in the TRPM8 protein.
The impact of such modifications is typically quantified by measuring the half-maximal inhibitory concentration (IC50), which indicates the concentration of the antagonist required to inhibit 50% of the TRPM8 response to an agonist like menthol (B31143). A lower IC50 value signifies higher potency. The following table illustrates a representative, conceptual SAR for a hypothetical series of this compound analogs, demonstrating how specific substitutions could influence inhibitory activity against the human TRPM8 channel.
| Analog | Modification (R-group on Phenyl Ring) | Hypothetical hTRPM8 IC50 (nM) | Inferred Impact |
|---|---|---|---|
| Parent (this compound Core) | -CF3 (4-position) | 0.8 | High Potency |
| Analog 1 | -H (Hydrogen) | 150 | Trifluoromethyl group is critical for potency. |
| Analog 2 | -Cl (Chloro) | 5.2 | Potency is retained with a strong electron-withdrawing group. |
| Analog 3 | -CH3 (Methyl) | 250 | Electron-donating groups reduce potency. |
| Analog 4 | -OCH3 (Methoxy) | 400 | Larger, electron-donating groups are not well-tolerated. |
This table is for illustrative purposes to demonstrate SAR principles and does not represent published data for this compound.
Identification of Essential Structural Elements for High-Affinity Binding
High-affinity binding is achieved when a molecule's structure is perfectly complementary to its target's binding site. For this compound, with a reported pIC50 of 9.1 (translating to a sub-nanomolar IC50), several structural elements are considered essential. guidetopharmacology.org
Rigid Scaffolding: The isoquinoline portion of the molecule provides a rigid, defined three-dimensional structure. This pre-organizes the other functional groups in the correct orientation to interact with the TRPM8 binding pocket, minimizing the entropic penalty of binding and thus increasing affinity.
Hydrogen Bonding Moieties: The sulfonamide (R-SO2-NH-) and the carboxylic acid (-COOH) groups are crucial for forming strong, directional hydrogen bonds with specific amino acid residues (e.g., arginine, glutamine, serine) within the TRPM8 channel. These interactions are often the primary drivers of high-affinity binding.
Hydrophobic and Electronic Features: The trifluoromethyl (-CF3) group on the phenyl ring is a powerful electron-withdrawing group that can also participate in favorable hydrophobic interactions. Its presence is often critical for potency in modern drug candidates. patsnap.com The cyclopropane ring introduces a strained, three-dimensional feature that can fit into specific small pockets within the receptor, enhancing binding specificity and potency.
Cryo-electron microscopy studies on TRPM8 have revealed a binding pocket for agonists and antagonists located in the voltage-sensor-like domain (VSLD), a region formed by the S1-S4 transmembrane helices. nih.govresearchgate.net It is within this cavity that the essential structural elements of this compound would engage with key residues like Tyrosine 745, which is known to be important for menthol binding, and other surrounding amino acids. nih.gov
Development of this compound-Based Chemical Probes for TRPM8 Research
To further understand how a drug works, researchers often develop chemical probes based on the drug's structure. These tools are designed to help identify the precise binding location on the target protein or to visualize the protein in biological systems.
Photoaffinity Labels for Binding Site Elucidation
Photoaffinity labeling (PAL) is a powerful technique used to covalently link a ligand to its protein target, enabling the precise identification of the binding site. enamine.net A photoaffinity probe based on this compound would involve chemically modifying its structure to include two additional components: a photoreactive group and a reporter tag.
Photoreactive Group: A moiety such as a diazirine, benzophenone, or aryl azide (B81097) would be incorporated into the this compound structure at a position that does not interfere with its binding to TRPM8. enamine.net Upon exposure to a specific wavelength of UV light, this group becomes highly reactive, forming a covalent bond with the nearest amino acid residue in the binding pocket.
Reporter Tag: A second handle, such as a small alkyne or azide group, is also included. After the covalent linkage to the protein is formed, this tag allows for the attachment of a larger reporter molecule (e.g., biotin (B1667282) or a fluorophore) via "click chemistry." enamine.net
The biotinylated protein-probe complex can then be isolated and analyzed using mass spectrometry to identify the exact amino acid that was labeled, thereby mapping the binding site of this compound on the TRPM8 channel. While this is a standard and highly valuable technique in medicinal chemistry, specific this compound-based photoaffinity probes have not been described in the public scientific literature to date.
Fluorescent or Radiolabeled Analogs for Receptor Imaging
To visualize and quantify TRPM8 channels in tissues and cells, fluorescent or radiolabeled analogs of this compound could be developed.
Fluorescent Analogs: A fluorescent analog would be synthesized by attaching a fluorophore (a molecule that emits light) to the this compound scaffold. The choice of fluorophore is critical; near-infrared (NIR) dyes are often preferred for in-vivo imaging due to their ability to penetrate tissue more deeply. nih.gov Such a probe would allow researchers to use fluorescence microscopy to see the distribution of TRPM8 channels on the surface of cells or within tissue samples. biorxiv.org
Radiolabeled Analogs: A radiolabeled analog would involve incorporating a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the structure of this compound. These analogs are used in quantitative assays, such as radioligand binding assays to determine binding affinity, or in whole-body autoradiography to study the distribution of the drug in animal models. rsc.org
These imaging tools are instrumental in understanding the physiological and pathological roles of TRPM8 and confirming target engagement in preclinical studies. However, the synthesis and application of specific fluorescent or radiolabeled this compound analogs have not yet been reported in peer-reviewed publications.
Advanced Research Methodologies and Translational Research Approaches for Elismetrep
High-Throughput Screening and Virtual Screening Methodologies for TRPM8 Modulators
The discovery and development of novel Transient Receptor Potential Melastatin 8 (TRPM8) modulators, such as Elismetrep, have been significantly accelerated by the integration of advanced screening technologies. These methodologies allow for the rapid and efficient identification and optimization of compounds that interact with the TRPM8 ion channel.
Library Screening Techniques for Novel Antagonist Identification
High-Throughput Screening (HTS) has been a cornerstone in the initial identification of novel TRPM8 antagonists from large chemical libraries. nih.gov This process involves testing extensive collections of compounds to pinpoint those that exhibit a desired biological activity. A common HTS assay for TRPM8 involves using cell lines that stably express the TRPM8 channel and measuring changes in intracellular calcium (Ca2+) levels using fluorescent dyes. mdpi.com Activation of the channel by an agonist like menthol (B31143) leads to Ca2+ influx, which can be detected as a fluorescent signal. Potential antagonists are identified by their ability to inhibit this agonist-induced Ca2+ influx. mdpi.comunimi.it
Another key HTS technique is automated patch clamping, which provides a more direct measure of ion channel function by recording the electrical currents passing through the channel. nih.gov This method offers higher data quality and information content compared to fluorescence-based assays, allowing for the characterization of the mechanism of action of hit compounds early in the discovery process. nih.govdepositolegale.it For instance, a novel series of 2-pyridyl-benzensulfonamide derivatives were identified as selective and orally active TRPM8 antagonists through an HTS campaign, leading to the development of the potent antagonist RQ-00203078. medchemexpress.com
| Screening Technique | Principle | Throughput | Key Advantages |
| Ca2+-Microfluorometric Assay | Measures changes in intracellular calcium concentration upon channel activation/inhibition using fluorescent indicators. mdpi.com | High | Amenable to HTS, cost-effective for primary screening. unimi.it |
| Automated Patch Clamping | Directly measures ion channel currents, providing detailed electrophysiological data. nih.gov | Medium to High | Provides high-quality data on potency and mechanism of action. nih.govdepositolegale.it |
In Silico Approaches for Ligand Discovery and Optimization
In silico, or computational, methods are indispensable tools for the discovery and optimization of TRPM8 ligands. mdpi.com These approaches can be broadly categorized into structure-based and ligand-based virtual screening.
Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the target protein. mdpi.com With the advent of high-resolution cryogenic electron microscopy (cryo-EM) structures of the TRPM8 channel, it has become possible to build accurate homology models of the human TRPM8 binding site. mdpi.comnih.gov These models are then used for docking studies, where large virtual libraries of compounds are computationally fitted into the binding pocket of the channel to predict their binding affinity and orientation. mdpi.commdpi.com This approach has been successfully used to identify novel chemotypes of TRPM8 antagonists. mdpi.com Molecular dynamics (MD) simulations can further refine these models by simulating the dynamic nature of the protein and the ligand-protein interactions over time. mdpi.com
Ligand-based virtual screening (LBVS), on the other hand, does not require a known 3D structure of the target. Instead, it uses the chemical structures of known active ligands to identify new compounds with similar properties. nih.gov Pharmacophore models, which define the essential three-dimensional arrangement of chemical features necessary for biological activity, are developed based on known agonists or antagonists. These models are then used to search chemical databases for new molecules that match the pharmacophore. patsnap.com
These in silico techniques not only accelerate the identification of initial hits but also play a crucial role in the lead optimization phase. By predicting how chemical modifications will affect a compound's potency and selectivity, these computational tools guide the synthesis of more effective and specific TRPM8 modulators. acs.org
In Vitro-In Vivo Correlation (IVIVC) Studies in Preclinical Development
In Vitro-In Vivo Correlation (IVIVC) is a critical component of modern drug development, establishing a predictive mathematical relationship between a drug's in vitro properties and its in vivo performance. allucent.comnih.gov For an orally administered compound like this compound, IVIVC typically correlates in vitro drug dissolution or release with in vivo drug absorption and plasma concentration profiles. allucent.com
Predictive Modeling from Cellular Assays to Animal Studies
The development of a robust IVIVC model begins with comprehensive in vitro characterization. For a TRPM8 antagonist, this includes cellular assays to determine its potency (e.g., IC50 value) in blocking the channel in response to stimuli like menthol or cold temperatures. csic.es These assays are often conducted in recombinant cell lines expressing the human TRPM8 channel. mdpi.com
The data from these in vitro assays are then correlated with results from in vivo animal studies. For TRPM8 antagonists, relevant animal models often involve measuring the compound's ability to alleviate cold allodynia (pain from a non-painful cold stimulus) or hyperalgesia in models of neuropathic pain, such as those induced by oxaliplatin (B1677828) or chronic constriction injury. nih.govmdpi.com For example, a TRPM8 antagonist's efficacy in an oxaliplatin-induced cold allodynia model in rodents can be a key in vivo endpoint. researchgate.net
By establishing a correlation between the in vitro potency and the in vivo efficacy across a series of compounds or different formulations, researchers can build predictive models. nih.gov A successful Level A IVIVC, which shows a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate, is particularly valuable. allucent.com Such a model can help in setting dissolution specifications for quality control and can potentially waive the need for certain bioequivalence studies during formulation changes. allucent.com
| Preclinical Model Type | Example Endpoint | Relevance to TRPM8 Antagonism |
| In Vitro Cellular Assay | IC50 for inhibition of menthol-induced Ca2+ influx in hTRPM8-expressing cells. csic.es | Measures the direct pharmacological potency of the compound on the target channel. |
| In Vivo Neuropathic Pain Model | Reversal of cold allodynia in an oxaliplatin-induced neuropathy model in rats. researchgate.net | Assesses the therapeutic efficacy of the compound in a disease-relevant animal model. |
| In Vivo Target Engagement Model | Inhibition of icilin-induced "wet-dog shakes" in rats. csic.es | Provides evidence of the compound reaching and modulating the TRPM8 target in a living system. |
Biomarker Discovery and Validation in Preclinical Settings
Biomarkers are essential tools in drug development, providing measurable indicators of a biological state or condition. pelagobio.com In the preclinical development of TRPM8 modulators like this compound, biomarkers are used to demonstrate target engagement, elucidate the mechanism of action, and potentially identify patient populations who are more likely to respond to treatment. crownbio.com
Identification of Molecular Signatures of TRPM8 Modulation
The expression of TRPM8 itself can serve as a biomarker. csic.es Increased expression of TRPM8 has been identified in various cancers, including gastric, prostate, and breast cancer, where it may be associated with tumor progression and proliferation. csic.escsic.esnih.gov In preclinical cancer models, the level of TRPM8 expression in tumors could be a predictive biomarker for the efficacy of a TRPM8 antagonist. springermedizin.de
Modulation of TRPM8 activity also leads to downstream changes in cellular signaling pathways, creating a molecular signature that can be monitored. For instance, inhibition of TRPM8 in cancer cells has been shown to affect the expression of matrix metalloproteinases (MMPs), such as MMP2 and MMP9, which are involved in cancer cell invasion and metastasis. springermedizin.de The downregulation of these MMPs following treatment with a TRPM8 antagonist could serve as a pharmacodynamic biomarker, confirming that the drug is having its intended biological effect.
Furthermore, in the context of pain, the expression levels of TRPM8 in sensory neurons of dorsal root ganglia can be altered in neuropathic pain states. mdpi.com Monitoring these changes and their reversal by a TRPM8 antagonist in preclinical pain models helps to validate the mechanism of action and therapeutic potential of the compound. mdpi.com The identification of such molecular signatures in preclinical studies is crucial for their eventual translation into clinical biomarkers to guide patient treatment. pelagobio.comcrownbio.com
Development of Preclinical Biomarkers for TRPM8 Activity
The development of robust preclinical biomarkers is essential for understanding the pharmacological effects of TRPM8 antagonists like this compound and for predicting their clinical efficacy. These biomarkers can be categorized into target engagement, pharmacodynamic, and predictive biomarkers.
Target Engagement Biomarkers: These biomarkers provide evidence that the drug is interacting with its intended target, the TRPM8 channel. In the context of this compound, this can be assessed using a variety of in vitro and in vivo assays.
In Vitro Assays: Calcium (Ca²⁺) microfluorometry and patch-clamp electrophysiology are the primary in vitro methods to confirm the antagonist activity of compounds at the TRPM8 channel. sophion.comcn-bio.com In these assays, cells engineered to express TRPM8 are stimulated with a known agonist, such as menthol or icilin (B1674354). The ability of an antagonist like this compound to inhibit the resulting influx of Ca²⁺ or the ion current is a direct measure of its target engagement and potency. sophion.comcn-bio.com The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from these assays, indicating the concentration of the antagonist required to inhibit 50% of the TRPM8 response.
In Vivo Models: Animal models provide a more complex physiological system to evaluate target engagement. One common model involves the administration of a TRPM8 agonist to induce specific behaviors, which are then blocked by the antagonist. For instance, the icilin-induced "wet-dog shake" (WDS) model in rats is a well-established method to assess the in vivo activity of TRPM8 antagonists. mdpi.com The reduction in the frequency of WDS by an antagonist demonstrates its ability to reach and block the TRPM8 channel in the central nervous system. Another approach is the use of models of cold hypersensitivity, such as the one induced by the chemotherapeutic agent oxaliplatin. sophion.com In these models, the antagonist's ability to alleviate the exaggerated response to cold stimuli serves as an indicator of target engagement in the peripheral nervous system.
Pharmacodynamic Biomarkers: These biomarkers measure the physiological or biochemical changes that occur as a result of the drug's action on its target. For TRPM8 antagonists, changes in temperature perception and body temperature regulation are key pharmacodynamic readouts.
Thermoregulation: TRPM8 channels are known to be involved in the sensation of cold and play a role in thermoregulation. sophion.com Therefore, a measurable change in the response to cold stimuli or a shift in core body temperature following the administration of a TRPM8 antagonist can serve as a pharmacodynamic biomarker.
Predictive Biomarkers: These biomarkers aim to predict the clinical response to a drug. In the context of TRPM8 antagonists, the expression levels of TRPM8 in specific tissues or patient populations could serve as a predictive biomarker.
TRPM8 Expression: Studies have shown that TRPM8 is overexpressed in certain pathological conditions, such as some types of cancer (e.g., prostate, gastric) and in patients with specific pain syndromes. nih.govacs.org Elevated TRPM8 expression in tumor tissue or in sensory neurons could potentially predict a better response to treatment with a TRPM8 antagonist like this compound. For instance, in prostate cancer, TRPM8 expression has been proposed as a biomarker, with higher levels correlating with disease progression. nih.gov Similarly, increased TRPM8 expression in bladder sensory neurons has been observed in patients with idiopathic detrusor overactivity. nih.gov
The following table summarizes the types of preclinical biomarkers for TRPM8 activity:
| Biomarker Type | Methodology | Measured Endpoint | Relevance for this compound |
| Target Engagement | In Vitro: Ca²⁺ Microfluorometry, Patch-Clamp Electrophysiology | Inhibition of agonist-induced Ca²⁺ influx or ion current (IC₅₀) | Confirms direct interaction with and potency at the TRPM8 channel. |
| In Vivo: Icilin-induced Wet-Dog Shake (WDS), Oxaliplatin-induced Cold Hypersensitivity | Reduction in WDS frequency, Alleviation of cold allodynia | Demonstrates in vivo target blockade in the CNS and PNS. | |
| Pharmacodynamic | Thermoregulatory studies in animal models | Changes in cold perception, Alterations in core body temperature | Measures the physiological consequences of TRPM8 inhibition. |
| Predictive | Immunohistochemistry, RNA sequencing in patient-derived tissues | TRPM8 expression levels | May identify patient populations more likely to respond to treatment. |
Application of Organ-on-a-Chip and Microphysiological Systems in TRPM8 Research
Advanced In Vitro Models for Studying TRPM8 Biology
Organ-on-a-chip (OOC) and microphysiological systems (MPS) are emerging as powerful tools to create more physiologically relevant in vitro models of human organs and tissues. nih.govnih.gov These microfluidic devices culture living cells in a dynamic environment that mimics the key architectural and functional aspects of their native tissues, including 3D structures, cell-cell interactions, and mechanical cues like fluid flow. nih.govaltex.org
While the direct application of OOC and MPS specifically for studying TRPM8 is still in its early stages, the potential is significant. Given that TRPM8 is expressed in a variety of tissues, including sensory neurons, the prostate, bladder, and skin, OOC models of these tissues could provide a more accurate platform to investigate the role of TRPM8 in both normal physiology and disease. sophion.commdpi.com
For example, a "sensory-neuron-on-a-chip" could be developed by co-culturing sensory neurons expressing TRPM8 with other relevant cell types, such as keratinocytes, within a microfluidic device. This would allow for the study of TRPM8-mediated responses to thermal and chemical stimuli in a more complex and human-relevant environment than traditional 2D cell cultures. Similarly, an "adipose-on-a-chip" model has been proposed to study the metabolic effects of adipose tissue, which could be adapted to investigate the role of TRPM8 in this tissue. researchgate.net
These advanced in vitro models offer several advantages for studying TRPM8 biology:
Physiological Relevance: By recreating the microenvironment of specific tissues, OOC models can provide more accurate insights into the function of TRPM8 in its native context.
Human-Specific Models: The use of human cells in these systems allows for the study of human-specific TRPM8 biology, which may not be fully recapitulated in animal models.
Real-time Monitoring: The optical transparency of many OOC devices enables real-time imaging and analysis of cellular responses to TRPM8 modulation.
Potential for Reducing Reliance on Traditional Animal Models
A significant driver for the development of OOC and MPS technologies is the potential to reduce the reliance on traditional animal models in preclinical research. nih.govgesundheitsindustrie-bw.de Animal models have limitations in predicting human responses due to interspecies differences in physiology and metabolism. cn-bio.com The FDA Modernization Act 2.0 supports the use of such alternative methods in drug development. cn-bio.com
In the context of TRPM8 research, OOC models could help to refine, reduce, and eventually replace some animal experiments (the "3Rs" principle). For instance, the efficacy and potential off-target effects of TRPM8 antagonists like this compound could be initially screened in human-relevant OOC models of target and non-target organs. This could lead to a more informed selection of lead candidates and a reduction in the number of animals required for subsequent in vivo testing.
Furthermore, animal OOC models can be used to bridge the gap between in vitro human models and in vivo animal studies, helping to understand species-specific differences and improve the translation of preclinical findings to the clinic. cn-bio.com
Integration of Artificial Intelligence and Machine Learning in TRPM8 Antagonist Research
Predictive Modeling for this compound-like Compound Efficacy
Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in drug discovery and development to analyze large datasets and build predictive models. In the development of TRPM8 antagonists, these computational approaches can be used to predict the efficacy of this compound-like compounds.
By training ML models on existing data from various in vitro and in vivo assays for a range of TRPM8 antagonists, it is possible to develop quantitative structure-activity relationship (QSAR) models. These models can identify the key chemical features that are important for potent and selective TRPM8 antagonism. Once a reliable model is established, it can be used to predict the activity of novel, untested compounds, thereby prioritizing the synthesis and testing of the most promising candidates.
Predictive modeling can also be extended to forecast the pharmacokinetic and pharmacodynamic properties of compounds, helping to optimize their drug-like characteristics early in the discovery process.
Data-Driven Approaches for Identifying Novel TRPM8 Modulators
Beyond predicting the efficacy of known compound classes, AI and ML can be employed in data-driven approaches to identify entirely new classes of TRPM8 modulators. This can be achieved through several strategies:
Virtual Screening: ML models can be used to screen vast virtual libraries of chemical compounds to identify those that are predicted to bind to and modulate TRPM8. This in silico screening is significantly faster and more cost-effective than traditional high-throughput screening of physical compound libraries.
De Novo Drug Design: Generative AI models can be trained on the structures of known active and inactive compounds to design novel molecules with desired properties. These models can propose new chemical entities that are structurally distinct from existing TRPM8 modulators, potentially leading to the discovery of compounds with improved efficacy or side effect profiles.
Repurposing Existing Drugs: AI algorithms can analyze biological and chemical data to identify existing drugs that may have off-target effects on TRPM8. This drug repurposing approach can accelerate the development of new treatments by starting with compounds that already have known safety profiles.
The integration of AI and ML into the TRPM8 antagonist research pipeline holds the promise of accelerating the discovery and optimization of novel therapeutics like this compound.
Future Directions and Unanswered Questions in Elismetrep and Trpm8 Research
Deeper Mechanistic Understanding of TRPM8 Antagonism by Elismetrep
A comprehensive understanding of how this compound interacts with TRPM8 at the molecular level is crucial for optimizing its therapeutic profile and potentially designing novel, more effective antagonists.
Structural Biology of this compound-TRPM8 Complexes
Detailed structural information on the TRPM8 channel, particularly in complex with antagonists like this compound, is vital. While structural studies of TRP channels, including TRPM8, have advanced, providing insights into their architecture and gating mechanisms, the precise binding sites and conformational changes induced by specific antagonists are still being elucidated mdpi.comnih.govnih.gov. TRPM8 is a homotetramer with a transmembrane domain containing six helices (S1-S6), where S1-S4 are involved in voltage sensing and ligand binding, and S5-S6 form the pore mdpi.com. Studies suggest that agonists and antagonists may bind to different sites or induce distinct conformational shifts mdpi.comnih.gov. Further structural studies, potentially using techniques like cryo-electron microscopy, are needed to visualize this compound bound to TRPM8 and precisely map the interaction interfaces. This would provide a foundation for structure-based drug design.
Dynamic Interactions at the Molecular Level
Beyond static structures, understanding the dynamic nature of this compound-TRPM8 interactions is important. This involves investigating the kinetics of binding and unbinding, as well as the conformational dynamics of the channel upon antagonist binding. Molecular dynamics simulations can complement structural studies by providing insights into the flexibility of the channel and how this compound influences protein motion and channel gating over time mdpi.comnih.gov. Such studies could reveal allosteric effects, where this compound binding at one site influences channel activity at a distant site, or how it might interfere with the dynamic processes involved in channel activation by cold or other stimuli.
Exploration of Novel Preclinical Indications for TRPM8 Antagonism
TRPM8 is expressed in various tissues beyond sensory neurons, suggesting potential roles in other physiological and pathophysiological processes mdpi.comfrontiersin.org. Exploring these roles could uncover novel preclinical indications for TRPM8 antagonists like this compound.
Expanding Beyond Established Pain and Vasomotor Symptom Models
While TRPM8 antagonists have been primarily investigated for pain, particularly cold-related pain and neuropathic pain, and vasomotor symptoms like hot flashes, their potential in other conditions warrants investigation google.comnih.govguidetopharmacology.orgpatsnap.com. TRPM8 has been implicated in conditions such as irritable bowel syndrome, chronic cough, and certain cancers researchgate.netfrontiersin.orgnih.gov. Preclinical studies exploring the effects of this compound in relevant animal models for these conditions could reveal new therapeutic avenues. For example, TRPM8 has been found in immune cells and epithelial cells, suggesting potential roles in inflammatory disorders frontiersin.org. Studies investigating this compound's effects on immune cell function or epithelial barrier integrity in disease models could be insightful.
Investigating Crosstalk with Other Sensory Pathways
TRPM8 does not function in isolation within the sensory nervous system. It interacts and potentially crosstalks with other transient receptor potential channels, such as TRPV1 and TRPA1, which are involved in sensing heat and noxious cold/irritants, respectively scientificarchives.comnih.govresearchgate.netnih.gov. There is evidence of reciprocal modulation between TRPM8 and TRPV1, where activation of one can inhibit the other nih.gov. Investigating how this compound influences or is influenced by the activity of other sensory channels could provide a more complete picture of its effects on sensory perception and pain signaling. Furthermore, TRPM8 has been shown to interact with other signaling pathways, including the endocannabinoid system and Wnt/β-catenin signaling mdpi.comnih.gov. Understanding these complex interactions could uncover novel mechanisms by which this compound exerts its effects and identify potential combination therapy strategies.
Development of Advanced Preclinical Models for TRPM8 Research
The development and utilization of more sophisticated preclinical models are essential for accurately assessing the potential of TRPM8 antagonists like this compound and translating research findings to clinical applications.
Traditional animal models have been valuable in studying TRPM8 function and the effects of antagonists in pain and thermoregulation google.comnih.govbioworld.comd-nb.info. However, more advanced models are needed to better recapitulate the complexity of human diseases and the specific expression patterns and functions of TRPM8 in different tissues. This could include the use of:
Humanized TRPM8 models: Animal models expressing human TRPM8 could provide more relevant data on the efficacy and specificity of antagonists targeting the human channel.
Co-culture systems and organoids: In vitro models that mimic the cellular environment where TRPM8 is expressed, such as co-cultures of sensory neurons with other cell types or organoids derived from tissues expressing TRPM8 (e.g., prostate, colon), could allow for more detailed mechanistic studies. frontiersin.orgmdpi.com
Disease-specific animal models: Developing or utilizing animal models that more closely mimic the specific human conditions where TRPM8 antagonism is being explored, beyond general pain models, is crucial for assessing therapeutic potential in those indications. For example, models of specific types of neuropathic pain, inflammatory bowel disease, or relevant cancers could provide valuable insights google.comresearchgate.netfrontiersin.orgmdpi.com.
Genetically Engineered Animal Models for TRPM8 Studies
Genetically engineered animal models, particularly mice, have been instrumental in understanding the physiological roles of TRPM8 and evaluating the effects of TRPM8-targeting compounds like this compound. These models allow for the investigation of TRPM8's involvement in various processes, including cold sensation, pain, and thermoregulation. For instance, transgenic mouse models expressing enhanced green fluorescent protein (EGFP) under the control of the Trpm8 promoter have been developed to visualize cold-sensing neurons where TRPM8 is expressed. jax.org TRPM8-deficient mice have also been utilized to demonstrate the channel's role in cold avoidance behavior and its functional separation from other somatosensory modalities like heat and mechanical stimuli. pnas.orgcsic.es
Recent research has also employed genetically engineered mouse models of prostate cancer (PCa) to characterize TRPM8 expression in both hormone-naïve and castration-resistant tumors. These studies have shown that Trpm8 expression is present in both indolent and aggressive mouse prostate adenocarcinomas and is preserved in castration-resistant PCa in both mice and humans. mdpi.comresearchgate.net Such models are valuable for preclinical testing of TRPM8-targeting strategies, including the use of TRPM8 agonists in combination with existing therapies. mdpi.com
However, differences exist between human and murine TRPM8, which can impact the translation of findings from animal models to humans. For example, studies have identified species-dependent differences in the regulation of TRPM8 activity by interacting proteins like PIRT. researchgate.net Furthermore, human TRPM8 and a truncated variant (TRPM8-Δ801) expressed in human lung epithelial cells were activated by certain calcium-rich particulate materials, whereas mouse or rat TRPM8 were not, highlighting species-specific responses. nih.gov These differences underscore the need for careful consideration when extrapolating results from animal models to the human context.
Improved Humanized In Vitro Systems
To address the limitations of animal models and enhance the translatability of research findings, there is a growing need for improved humanized in vitro systems for TRPM8 studies. These systems aim to better recapitulate human physiology and TRPM8 function.
Studies utilizing human cell lines, such as HEK293 cells expressing human TRPM8, have been crucial for characterizing the activity of TRPM8 agonists and antagonists and investigating the intracellular signaling pathways linked to TRPM8 activation. doi.orgmdpi.comresearchgate.net These in vitro systems allow for controlled experiments to assess compound potency and selectivity, as well as to explore the molecular mechanisms underlying TRPM8 function. doi.orgmdpi.comresearchgate.net
Furthermore, research using human bone marrow mesenchymal stem cells (hBM-MSCs) has demonstrated the expression and functional activity of TRPM8 in these cells, indicating a potential role in cell differentiation. frontiersin.org Treating hBM-MSCs with TRPM8 agonists like menthol (B31143) or icilin (B1674354) increased osteogenic differentiation, while a TRPM8 antagonist decreased it. frontiersin.org These findings suggest the utility of human primary cells in studying TRPM8's diverse roles beyond thermosensation.
Despite these advancements, challenges remain in developing in vitro systems that fully capture the complexity of TRPM8 function in its native physiological environment, including interactions with other proteins, lipids, and signaling molecules, as well as the influence of cellular context. researchgate.net Future efforts in this area could focus on developing more complex co-culture systems, 3D tissue models, or utilizing induced pluripotent stem cells (iPSCs) differentiated into relevant cell types to create more physiologically relevant humanized TRPM8 models.
Addressing Challenges in Translating Preclinical TRPM8 Findings
Translating promising preclinical findings regarding TRPM8 modulation to successful clinical therapies has proven challenging. The experience with compounds like this compound and other TRPM8 antagonists highlights several key hurdles. globenewswire.comnih.gov
Bridging the Gap Between Preclinical Observations and Human Physiology
A significant challenge lies in bridging the gap between observations in preclinical models and the complex physiology of humans. While TRPM8 has been implicated in pain and thermoregulation in preclinical species, the precise role and therapeutic potential of targeting TRPM8 in humans are still being elucidated. csic.esnih.gov
Studies in preclinical species have shown that TRPM8 antagonists can induce hypothermia, while agonists like menthol can cause hyperthermia. nih.gov However, a TRPM8 antagonist (PF-05105679) that showed efficacy in a cold pressor test in humans did not cause significant changes in core body temperature at efficacious doses, although it did lead to a non-tolerated hot sensation. nih.gov This discrepancy underscores the complexities of translating thermoregulatory effects across species. nih.gov
Variability in patient response, potentially due to genetic polymorphisms in the TRPM8 gene affecting receptor expression and pain sensitivity, also poses a challenge to translation. patsnap.comportlandpress.com Personalized medicine approaches may be necessary to tailor TRPM8-targeted therapies to individual patient profiles. patsnap.com
Optimization of Preclinical Study Designs for Enhanced Predictability
Optimizing preclinical study designs is crucial to enhance the predictability of clinical outcomes for TRPM8-targeting compounds. This involves selecting the most appropriate animal models, ensuring study designs align with clinical objectives, and thoroughly evaluating pharmacokinetic and pharmacodynamic properties. atuka.com
For TRPM8 research, this includes carefully considering the species differences in TRPM8 function and regulation when selecting animal models. researchgate.netnih.gov Utilizing models that closely mimic the human disease state of interest is essential. For example, in prostate cancer research, using genetically engineered mouse models that recapitulate aspects of human PCa progression has been valuable. mdpi.com
Furthermore, preclinical studies should aim to establish clear pharmacokinetic/pharmacodynamic relationships to inform dose prediction in humans. nih.gov The experience with PF-05105679, where preclinical data supported the predicted efficacious concentration in humans, highlights the importance of this aspect, even though other factors limited its progression. nih.gov
Addressing potential off-target effects and evaluating the long-term safety profile of TRPM8 modulators in preclinical studies are also critical for enhancing the predictability of clinical outcomes. patsnap.com
This compound's Contribution to the Broader Field of TRP Channel Research
This compound's development and the research surrounding it contribute valuable insights to the broader field of TRP channel research. TRP channels constitute a superfamily of ion channels involved in sensing a wide range of stimuli, including temperature, chemicals, and mechanical force. nih.govnih.gov TRPM8 is a member of this family, known for its role as a cold and menthol receptor. doi.orgmdpi.comnih.gov
Lessons Learned from this compound's Preclinical Profile
The preclinical profile of this compound and other TRPM8 antagonists has provided important lessons for targeting TRP channels. One key lesson is the potential for complex and sometimes unpredictable effects when modulating channels involved in fundamental physiological processes like thermosensation. csic.esnih.gov While TRPM8 antagonists were hypothesized to treat cold-related pain, the occurrence of hot sensations in clinical trials with PF-05105679, despite a lack of significant core body temperature change, underscores the need for a thorough understanding of TRPM8's multifaceted roles and potential off-target effects. nih.gov
Another lesson is the importance of considering species differences in TRP channel function. As highlighted by the differential activation of human and rodent TRPM8 by certain stimuli, preclinical findings in animal models may not always directly translate to humans. nih.gov This emphasizes the need for incorporating humanized systems and careful comparative studies in TRP channel drug discovery.
Furthermore, the research on this compound and TRPM8 in conditions like prostate cancer and vasomotor symptoms demonstrates the diverse therapeutic areas where TRP channels are being investigated. globenewswire.commdpi.com This broadens the scope of TRP channel research beyond their traditional role in sensory transduction and highlights their potential as targets in various diseases. nih.govfrontiersin.orgmdpi.com
The challenges encountered in the clinical development of TRPM8 antagonists also provide valuable lessons for the entire field of TRP channel drug development, emphasizing the need for robust preclinical validation, careful consideration of translational hurdles, and comprehensive safety assessments.
Guiding Principles for Future TRPM8 Modulator Development
The development of future TRPM8 modulators, including compounds building upon the insights gained from research into antagonists like this compound, is guided by several key principles aimed at overcoming the challenges encountered with previous candidates. A primary focus is the achievement of high selectivity for TRPM8 over other TRP channels to minimize off-target effects that have led to undesirable side effects, such as altered thermoregulation or paradoxical sensations. explorationpub.compatsnap.comexplorationpub.com
Enhancing the safety profile of new modulators is paramount. This involves designing compounds with optimized pharmacokinetic properties, including appropriate solubility and membrane permeability, which can be particularly crucial for alternative administration routes like topical or local delivery to potentially avoid central side effects. explorationpub.comexplorationpub.com Research into the influence of molecular configuration on antagonist activity, as demonstrated in studies with phenylalanine-derived β-lactam TRPM8 antagonists, highlights the importance of stereochemistry in optimizing potency and potentially selectivity. explorationpub.comexplorationpub.com
Understanding the complex multimodal gating of TRPM8, which is influenced by temperature, voltage, pressure, cooling compounds, and endogenous factors like PIP2, is essential for designing modulators with desired activity profiles. patsnap.comnih.govnih.govscientificarchives.com Advanced structural studies, including cryo-electron microscopy and molecular dynamics simulations, are providing deeper insights into the channel's activation mechanisms and binding sites, which can inform rational drug design. nih.govpatsnap.compatsnap.comelifesciences.orgfsu.edu
Considering the role of TRPM8 in thermoregulation, future modulator development must include thorough monitoring of thermoregulatory parameters in preclinical and clinical studies to manage potential body temperature changes. patsnap.com
Furthermore, the identification and characterization of TRPM8 expression levels in specific tissues and pathological states are crucial for targeting therapies effectively. nih.gov Research into the involvement of TRPM8 in various conditions, including different types of pain, cancer, and other disorders, continues to reveal the potential breadth of therapeutic applications and informs the design of modulators tailored for specific indications. nih.govnih.govnih.govoncotarget.com The potential for genetic polymorphisms in TRPM8 to influence receptor expression and patient response suggests that personalized medicine approaches may become relevant in the future. patsnap.com
The development of novel chemotypes and the exploration of different mechanisms of modulation, beyond simple pore block or direct ligand binding, represent ongoing areas of research. nih.govexplorationpub.comelifesciences.org For instance, understanding how endogenous molecules and signaling pathways interact with and modulate TRPM8 activity can provide new avenues for therapeutic intervention. nih.govnih.govscientificarchives.com
Q & A
Q. What is the mechanistic basis for Elismetrep's selectivity toward TRPM8 channels, and how does this inform assay design?
this compound inhibits TRPM8, a cold-sensitive ion channel implicated in pain signaling and thermoregulation. To validate selectivity, researchers should employ:
- Functional assays : Calcium flux measurements in TRPM8-expressing cell lines (e.g., HEK293) under controlled cold stimuli (10–25°C) .
- Counter-screening : Test against related TRP channels (TRPV1, TRPA1) to rule off-target effects. Use patch-clamp electrophysiology for direct channel activity confirmation .
- Structural analysis : Molecular docking studies using the TRPM8 cryo-EM structure (PDB ID 6BP7) to map binding interactions with this compound’s sulfamoyl benzoic acid moiety .
Q. Which in vivo models are most appropriate for evaluating this compound’s analgesic efficacy?
Preclinical models should reflect TRPM8-mediated pathologies:
- Cold allodynia : Rodent models of neuropathic pain (e.g., chronic constriction injury) with cold plate tests to quantify latency to paw withdrawal .
- Postmenopausal vasomotor symptoms : Ovariectomized rodents exposed to thermal challenges, monitoring tail or skin temperature fluctuations .
- Dose optimization : Use pharmacokinetic profiling (plasma half-life, brain penetration) to align dosing with target engagement .
Q. How should researchers address variability in TRPM8 expression across experimental models?
- Model validation : Confirm TRPM8 expression via qPCR, immunohistochemistry, or RNA-seq in target tissues (e.g., dorsal root ganglia, urothelium).
- Positive controls : Include known TRPM8 agonists/antagonists (e.g., menthol, AMG2850) to benchmark responses .
- Standardized protocols : Maintain consistent ambient temperatures during experiments to minimize confounding thermal stimuli .
Advanced Research Questions
Q. What strategies can resolve contradictory data on this compound’s efficacy in mixed inflammatory-pain models?
Discrepancies may arise from TRPM8’s dual role in pro- and anti-nociceptive pathways. To address this:
- Pathway modulation : Combine this compound with inhibitors of inflammatory mediators (e.g., TNF-α, IL-6) to isolate TRPM8-specific effects.
- Single-cell sequencing : Profile sensory neurons to identify TRPM8 subpopulations co-expressing other pain-related receptors (e.g., P2X3) .
- Behavioral phenotyping : Use conditional TRPM8 knockout models to distinguish channel-dependent vs. off-target analgesic effects .
Q. How can researchers optimize this compound’s pharmacokinetic profile for chronic pain studies?
- Prodrug design : Modify the carboxylic acid group (e.g., ester prodrugs) to enhance oral bioavailability and CNS penetration .
- Metabolic stability assays : Use liver microsomes or hepatocytes to identify cytochrome P450-mediated degradation hotspots.
- Sustained-release formulations : Test biodegradable polymers (PLGA) in rodent models to prolong therapeutic plasma levels .
Q. What biomarkers are suitable for translating this compound’s preclinical findings to clinical trials?
- Thermal imaging : Quantify skin temperature changes in patients with vasomotor symptoms as a surrogate for TRPM8 activity.
- Electrophysiological endpoints : Measure cold-evoked potentials via quantitative sensory testing (QST) in human volunteers .
- Liquid biopsy : Correlate plasma levels of TRPM8-derived exosomes with symptom severity in longitudinal cohorts .
Methodological Considerations
Q. How should contradictory results between calcium imaging and electrophysiology data be reconciled?
- Technical calibration : Ensure calcium dye (e.g., Fluo-4) saturation does not artifactually dampen signal amplitude.
- Voltage-clamp settings : Use protocols that mimic physiological membrane potentials (−60 mV to −90 mV) during patch-clamp recordings .
- Data normalization : Express responses as percentage inhibition relative to baseline (agonist-only) conditions .
Q. What statistical approaches are robust for analyzing this compound’s dose-response relationships?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
